molecular formula C10H13N4O7PS B12691710 5'-Deoxy-5'-thioinosine 5'-monophosphate CAS No. 21959-63-7

5'-Deoxy-5'-thioinosine 5'-monophosphate

Cat. No.: B12691710
CAS No.: 21959-63-7
M. Wt: 364.27 g/mol
InChI Key: GEIYZNFNTVEVJJ-KQYNXXCUSA-N
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Description

5’-Deoxy-5’-thioinosine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of inosine monophosphate, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-thioinosine 5’-monophosphate typically involves the following steps:

    Starting Material: The synthesis begins with inosine monophosphate.

    Thio-substitution: The hydroxyl group at the 5’ position is replaced by a sulfur atom through a nucleophilic substitution reaction. This can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions.

    Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 5’-Deoxy-5’-thioinosine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-thioinosine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Deoxy-5’-thioinosine 5’-monophosphate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: It is used in the production of nucleotide analogs for various industrial applications.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-thioinosine 5’-monophosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as nucleotidases and kinases.

    Pathways: It can influence pathways related to DNA and RNA synthesis, potentially affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxy-5’-thioadenosine 5’-monophosphate: Similar structure but with adenine instead of hypoxanthine.

    5’-Deoxy-5’-thioinosine: Lacks the phosphate group at the 5’ position.

Uniqueness

5’-Deoxy-5’-thioinosine 5’-monophosphate is unique due to the presence of both the sulfur atom and the phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

21959-63-7

Molecular Formula

C10H13N4O7PS

Molecular Weight

364.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1

InChI Key

GEIYZNFNTVEVJJ-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O

Origin of Product

United States

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